10-Methylaporphine

Description

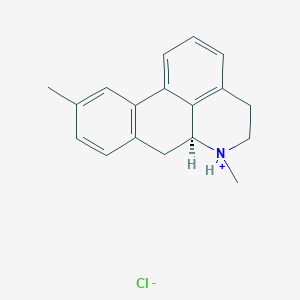

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

66968-06-7 |

|---|---|

Molecular Formula |

C18H20ClN |

Molecular Weight |

285.8 g/mol |

IUPAC Name |

(6aS)-6,10-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;chloride |

InChI |

InChI=1S/C18H19N.ClH/c1-12-6-7-14-11-17-18-13(8-9-19(17)2)4-3-5-15(18)16(14)10-12;/h3-7,10,17H,8-9,11H2,1-2H3;1H/t17-;/m0./s1 |

InChI Key |

BDLVNGVOYKXWEP-LMOVPXPDSA-N |

SMILES |

CC1=CC2=C(CC3C4=C(CC[NH+]3C)C=CC=C24)C=C1.[Cl-] |

Isomeric SMILES |

CC1=CC2=C(C[C@H]3C4=C(CC[NH+]3C)C=CC=C24)C=C1.[Cl-] |

Canonical SMILES |

CC1=CC2=C(CC3C4=C(CC[NH+]3C)C=CC=C24)C=C1.[Cl-] |

Synonyms |

10-methylaporphine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 10 Methylaporphine

Total Synthesis Approaches to 10-Methylaporphine

The construction of the tetracyclic aporphine (B1220529) core of this compound has been achieved through various synthetic routes. These strategies often leverage natural precursors, which provide a chiral pool of starting materials, or build the complex scaffold from simpler building blocks through multi-step sequences.

Palladium-Catalyzed Synthetic Routes from Natural Precursors

Palladium-catalyzed reactions have become a cornerstone in the synthesis of aporphine alkaloids, offering efficient and selective methods for bond formation. These routes are particularly powerful when starting from readily available natural products like morphine, allowing for the creation of diverse aporphine derivatives. rsc.orgresearchgate.net

Efficient synthetic routes have been developed to produce aporphine derivatives, such as (R)-11-hydroxy-10-methylaporphine, starting from natural morphine. rsc.orgresearchgate.net The general strategy involves an acid-catalyzed rearrangement of a morphine derivative to form the aporphine scaffold. researchgate.net For instance, morphine can be converted to its 3-(1-phenyltetrazolyl) ether, which then undergoes an acid-catalyzed rearrangement to yield the 10-(1-phenyltetrazolyl) ether of (R)-(-)-apomorphine, a key intermediate for further modification. researchgate.net

Palladium-catalyzed coupling reactions are instrumental in modifying the morphine structure. For example, the phenolic hydroxyl group of morphine can be converted into a triflate group. nih.gov This triflate derivative then serves as a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of different functional groups. researchgate.netnih.gov

A key reaction in the synthesis of aporphines from precursors like morphine is the palladium-catalyzed reductive deoxygenation of phenols via their triflates. orgsyn.org This method, specifically using formates as the hydride source, is widely applied in the synthesis of numerous aporphines, including (R)-11-hydroxy-10-methylaporphine. orgsyn.orgorgsyn.org The process typically involves converting a phenolic hydroxyl group into a triflate (-OTf), which is then reductively cleaved to a hydrogen atom in the presence of a palladium catalyst and a formate (B1220265) salt, such as ammonium (B1175870) formate or triethylammonium (B8662869) formate. orgsyn.orgresearchgate.net This deoxygenation is crucial for transforming hydroxylated intermediates into the desired final aporphine structure. orgsyn.org

The versatility of this reaction is enhanced by the variety of catalyst systems that can be employed, allowing for optimization based on the specific substrate.

Table 1: Catalyst and Reagent Systems for Palladium-Catalyzed Formate Reduction of Aryl Triflates

| Catalyst Precursor | Ligand(s) | Reducing Agent(s) |

|---|---|---|

| Pd(OAc)₂ | PPh₃, dppf, dppp, dppb, P(OMe)₃ | HCO₂H, HCO₂NH₄ |

| Pd(PPh₃)₄ | - | Et₃N-HCO₂H |

| PdCl₂(dppf) | - | HCO₂Na |

| Pd/C | - | HCO₂NH₄, H₂ |

| Pd₂(dba)₃ | P(o-tol)₃ | HCO₂H-NEt₃ |

Data sourced from multiple examples of aryl triflate reductions. orgsyn.org

Synthesis from Morphine Derivatives

Alternative Synthetic Strategies

Beyond palladium-catalyzed routes from morphine, other strategies have been developed to construct the aporphine skeleton. One established method is the Reissert alkylation-Pschorr cyclization route, which has been used for the synthesis of racemic aporphines substituted at the 11-position. researchgate.net This approach involves building the isoquinoline (B145761) core and then forming the crucial biaryl bond through the Pschorr cyclization to create the tetracyclic system.

More modern approaches include palladium-catalyzed C-H activation/alkylation. This strategy utilizes a directing group, such as a quinolinamide moiety attached to a 1-naphthylamine (B1663977) precursor, to guide the regioselective alkylation of the C-8 position with an appropriate alkyl halide. sioc-journal.cn The resulting intermediate can then be further converted into the core structure of aporphine alkaloids. sioc-journal.cn Another innovative method involves a hypervalent iodine(III) reagent to promote an oxidative nonphenolic biaryl coupling reaction, which has been successfully applied to the total synthesis of the aporphine alkaloid (S)-(+)-glaucine. researchgate.net

Enantioselective Synthesis of this compound and its Stereoisomers

The biological activity of aporphines is highly dependent on their stereochemistry. Therefore, developing enantioselective syntheses to access specific stereoisomers is a critical goal in medicinal chemistry.

Preparation of (R)- and (S)-10-Methylaporphine

The preparation of enantiomerically pure (R)-10-Methylaporphine and its derivatives is often accomplished by utilizing the inherent chirality of natural precursors. rsc.org When syntheses begin with natural (-)-morphine, the resulting aporphine products, such as (R)-11-hydroxy-10-methylaporphine, retain the (R)-configuration at the stereocenter (C6a). rsc.orgresearchgate.net The stereochemistry is preserved through the acid-catalyzed rearrangement of the morphine skeleton.

The synthesis of the (S)-enantiomer requires a different approach, as it cannot be derived from natural morphine. The synthesis of racemic aporphines can be achieved through methods like the Reissert alkylation-Pschorr cyclization route. researchgate.net To obtain the pure (S)-isomer from such a racemic mixture, a chiral resolution step would be necessary. Alternatively, an asymmetric total synthesis can be employed. Strategies for asymmetric synthesis of related isoquinoline alkaloids often involve the use of a chiral auxiliary or an enantioselective catalyst. For example, asymmetric Pictet-Spengler reactions using cyclohexyl-based chiral auxiliaries have been used to synthesize tetrahydroisoquinoline precursors for alkaloids like (+)-glaucine. researchgate.net Similarly, asymmetric hydrogenation of enamine precursors using chiral iridium catalysts can produce chiral N-alkyltetrahydroisoquinolines with high enantiomeric excess, which are key intermediates for building the aporphine core. researchgate.net These asymmetric methods provide a pathway to the (S)-enantiomer by establishing the chiral center from achiral starting materials.

Impact of Stereochemistry on Research Compound Availability

The inherent chirality of the aporphine scaffold significantly influences the availability of specific stereoisomers for research. The aporphine core, such as in this compound, contains at least one stereocenter at position 6a, dictating the molecule's three-dimensional structure. The synthesis of such complex molecules often results in mixtures of stereoisomers. acs.org This presents a considerable challenge, as the separation of these isomers can be a time-consuming and technically demanding process, thereby limiting the practical availability of the desired pure enantiomer. acs.org

Chemical Modifications and Analogue Synthesis

The rich structural library of aporphine alkaloids is formed by variations in aromatic ring substituents, N-substituents, and the absolute configuration at the 6a carbon. google.com Chemical modification is a key strategy to explore structure-activity relationships (SAR) and develop derivatives with novel biological activities.

The D-ring of the aporphine nucleus, particularly the C-9 and C-10 positions, is commonly substituted with methoxy (B1213986) or phenolic hydroxyl groups. google.com The synthesis of analogues with modifications at the 10-position is a key area of research. For instance, (R)-11-hydroxy-10-methylaporphine has been synthesized via methods involving palladium-catalyzed formate reduction of aryl triflates. orgsyn.org This highlights a common strategy where a hydroxyl group at a nearby position (C-11) is used as a synthetic handle to introduce substituents at C-10. The development of new lead molecules often involves introducing different functional groups at this position to modulate activity at various biological targets. nih.gov

The nitrogen atom at position 6 and the A-ring are common sites for chemical modification to alter the pharmacological profile of aporphine alkaloids. The N-substituent is a critical determinant of activity and selectivity for various receptors. researchgate.net For example, a series of N-alkyl-2-methoxy-11-hydroxynoraporphines were synthesized from thebaine to evaluate their affinities at dopamine (B1211576) receptors, demonstrating that the nature of the N-alkyl group dictates D1 versus D2 receptor selectivity. researchgate.net Syntheses of various R(-)-N-alkyl-11-hydroxynoraporphines and their esters have been reported to evaluate their effects on central nervous system receptors. orgsyn.org

Modifications on the A-ring, which typically involves positions 1 and 2, also play a crucial role. Studies on nantenine (B1222069) analogues have shown that substituents on the A-ring are important for controlling 5-HT2A receptor antagonist activity. nih.gov The synthesis of analogues like 2-fluoro-11-hydroxy-N-propylnoraporphine demonstrates the exploration of A-ring modifications to fine-tune biological activity. orgsyn.org These modifications are often achieved through multi-step synthetic sequences, such as the Bischler-Napieralski cyclization followed by palladium-catalyzed direct arylation to build the aporphine core before further functionalization. nih.gov

| Parent Compound/Intermediate | Modification Type | Resulting Analogue Class | Key Synthetic Method | Reference |

|---|---|---|---|---|

| Thebaine | N-Alkylation, Demethylation | (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | Multi-step synthesis from natural product | researchgate.net |

| Nantenine | A-Ring & N-6 Modification | Nantenine Analogues | Bischler-Napieralski cyclization, Pd-catalyzed direct arylation | nih.gov |

| Aryl Triflate Intermediate | A-Ring Fluorination, N-Propylation | 2-fluoro-11-hydroxy-N-propylnoraporphine | Palladium-catalyzed formate reduction | orgsyn.org |

| Crebanine | N-Substitution (Ring B opening) | Phenanthrene derivatives | Ring-opening, N-alkylation | nih.gov |

The synthesis of aporphine analogues bearing hydroxyl and alkyl groups is a major focus of medicinal chemistry research on this scaffold. The palladium-catalyzed reduction of aryl triflates has proven to be a versatile method for preparing a wide range of hydroxylated and alkylated aporphines. orgsyn.org This methodology has been successfully applied to the synthesis of (R)-10-hydroxyaporphine and (R)-11-hydroxy-10-methylaporphine. orgsyn.org The synthesis of these compounds is crucial for studying their interactions with dopamine and serotonin (B10506) receptors. nih.gov

The choice of synthetic route often depends on the desired substitution pattern. For example, the synthesis of various esters of R(-)-N-alkyl-11-hydroxy-2-methoxynoraporphines was undertaken to assess their dopamine receptor affinities and effects on motor activity. researchgate.net Such studies underscore the importance of synthesizing a diverse library of hydroxylated and alkylated analogues to establish clear structure-activity relationships. nih.govresearchgate.net

A more recent and novel modification of the aporphine scaffold involves the introduction of nitrogen-containing functional groups at the C-10 position. This structural manipulation has led to the identification of new ligands for various neurotransmitter receptors. nih.govrtrn.net Researchers have successfully synthesized aporphines with nitro, aniline, or amide moieties at C-10 and evaluated their affinity at serotonin and dopamine receptors. nih.gov

The synthetic route to these C-10 nitrogenated aporphines typically involves preparing a C-10 nitro-substituted aporphine core via palladium-catalyzed direct arylation. nih.gov This nitro-substituted intermediate then serves as a versatile precursor that can be reduced to an amine (aniline derivative) and subsequently acylated to form various amides. nih.gov This strategy has yielded compounds with significant metabolic stability and selectivity for specific dopamine receptor subtypes, demonstrating the value of C-10 nitrogenation in generating novel aporphine-based molecular probes and potential therapeutic leads. rtrn.netnih.gov

| Modification | Intermediate | Final Functional Group | Synthetic Step | Reference |

|---|---|---|---|---|

| C10 Nitrogenation | C10-Nitro aporphine | -NO₂ | Palladium-catalyzed direct arylation | nih.gov |

| C10 Nitrogenation | C10-Nitro aporphine | -NH₂ (Aniline) | Reduction of nitro group | nih.gov |

| C10 Nitrogenation | C10-Anilino aporphine | -NHCOR (Amide) | Acylation of amine | nih.gov |

Synthesis of Hydroxylated and Alkylated Aporphine Analogues

Process Development and Scale-Up Considerations for Research Quantity Production

Transitioning a synthetic route from a small laboratory scale to a larger scale suitable for producing research quantities (grams to kilograms) requires significant process development and optimization. acs.orgmt.com An initial synthetic sequence that is effective for making milligram-scale analogues is often unsuitable for scale-up without considerable modification. acs.org Key considerations include the replacement of hazardous or toxic reagents, elimination of chromatographic purifications, and simplification of isolation procedures to shorten cycle times. acs.orgmt.com

For aporphine synthesis, this involves developing robust, safe, and economical manufacturing processes. mt.comuab.cat For example, in the scale-up of an apomorphine (B128758) drug candidate, all six steps of the initial synthesis required significant improvement, such as replacing an explosive oxidant and avoiding purification by chromatography. acs.org The development of efficient, practical, and scalable reactions, such as one-pot multicomponent reactions or innovative workup procedures like salting out intermediates, is crucial for obtaining larger quantities of the target compound. mdpi.com Furthermore, ensuring stereochemical control and purity throughout the scale-up process is paramount to guarantee the quality and reproducibility of the final research compound. mt.com

Pharmacological and Molecular Mechanisms of 10 Methylaporphine

Receptor Interaction Profiles

10-Methylaporphine and its derivatives have been extensively studied to determine their binding affinities and functional activities at key neurotransmitter receptors. nih.govresearchgate.net The substitution pattern on the aporphine (B1220529) core, especially at the C10 and C11 positions, as well as the stereochemistry, plays a critical role in defining its receptor interaction profile. researchgate.netnih.govnih.gov

Aporphines have been widely investigated as ligands for serotonin (B10506) receptors, with most research focusing on the 5-HT1A and 5-HT2A subtypes. researchgate.netbiorxiv.org The introduction of a methyl group at the C-10 position of the aporphine skeleton has been shown to be a key determinant for potent and selective interaction with the 5-HT1A receptor. researchgate.net

(R)-11-hydroxy-10-methylaporphine is a potent and highly selective ligand for the 5-HT1A receptor. nih.govnih.gov Research has demonstrated that the combination of a C10-methyl group and a C11-hydroxy group is optimal for high-affinity binding to this receptor. researchgate.netnih.gov The removal of the C-10 methyl group results in a significant loss of affinity for the 5-HT1A receptor. researchgate.net

Molecular modeling studies have provided a rationale for this high affinity and selectivity. nih.gov These models suggest the presence of a specific lipophilic "methyl pocket" in the binding site of the 5-HT1A receptor that accommodates the C10-methyl group of the compound. nih.govnih.gov This interaction is a key distinguishing feature when compared to the binding site of the dopamine (B1211576) D2A receptor, which lacks a similar pocket and therefore cannot favorably accommodate the C10-methyl group. nih.govpatsnap.com This structural difference is believed to be the primary reason for the compound's high selectivity for the 5-HT1A receptor over dopamine receptors. researchgate.netnih.gov Any alterations to the C10-substituent, such as increasing its size or changing its electronic properties, lead to a marked decrease in affinity for 5-HT1A receptors. nih.govacs.org

Table 1: Binding Affinities (Ki, nM) of this compound and Related Compounds at 5-HT1A Receptors

| Compound | 5-HT1A Ki (nM) |

|---|---|

| (R)-11-hydroxy-10-methylaporphine | High Affinity |

| (R)-11-hydroxyaporphine (lacks C10-methyl) | Low Potency |

This table is interactive. Select a compound to see more details.

Functional studies have revealed that (R)-11-hydroxy-10-methylaporphine is not only a high-affinity ligand but also an efficacious agonist at 5-HT1A receptors. nih.govnih.govnih.gov In vivo evaluations have confirmed that it behaves as a 5-HT1A receptor agonist. nih.gov In contrast, its parent compound, (R)-11-hydroxyaporphine, which lacks the C10-methyl group, is only a partial 5-HT1A receptor agonist of low potency. nih.gov The (S)-enantiomer of 11-hydroxy-10-methylaporphine (B1230599) exhibits antagonist properties at the 5-HT1A receptor. nih.govnih.gov

The stereochemistry of 11-hydroxy-10-methylaporphine is a critical factor determining its pharmacological action at 5-HT1A receptors, presenting a rare case where enantiomers exhibit opposing effects at the same receptor. nih.gov

The (R)-enantiomer acts as a potent agonist at 5-HT1A receptors. nih.govnih.gov

The (S)-enantiomer functions as an antagonist , showing no agonist activity itself but effectively blocking the agonist actions of the (R)-enantiomer and other 5-HT1A agonists like 8-OH-DPAT. nih.govnih.gov

Both enantiomers demonstrate strong binding to 5-HT1A receptors in rat forebrain membrane tissue, indicating that the difference lies in their ability to induce a functional response upon binding. nih.gov This stark contrast in activity underscores the high degree of structural specificity required for aporphine derivatives to act as either agonists or antagonists at 5-HT1A receptors. nih.gov

While the primary focus of research on this compound has been its interaction with the 5-HT1A receptor, the broader aporphine class of compounds has been studied for interactions with other serotonin receptor subtypes, including 5-HT2A and 5-HT7 receptors. researchgate.netbiorxiv.orgresearchgate.net However, specific data for this compound at these other subtypes is less documented in comparison to its well-characterized 5-HT1A profile. For many aporphine derivatives, any interaction with 5-HT2A receptors is generally weaker than their affinity for 5-HT1A receptors. researchgate.net For (R)-11-hydroxy-10-methylaporphine, its high selectivity for the 5-HT1A receptor implies significantly lower affinity for other serotonin receptor subtypes. nih.govnih.gov

A key feature of (R)-11-hydroxy-10-methylaporphine's pharmacological profile is its low affinity for dopamine D1 and D2A receptors. nih.govresearchgate.netnih.gov This characteristic distinguishes it from many other aporphine alkaloids, which often possess significant dopaminergic activity. researchgate.nettandfonline.com

In vitro binding assays have consistently shown that derivatives of (R)-11-hydroxy-10-methylaporphine display low, typically micromolar, affinities for both D1 and D2A receptors. nih.govacs.org This low affinity is attributed to the C10-methyl group, which is not well-accommodated by the binding site of the D2A receptor. nih.govpatsnap.com In contrast, the related compound (R)-11-hydroxyaporphine, which lacks the C10-methyl group, demonstrates affinity for central D1 and D2A receptors. nih.gov This highlights the crucial role of the C10-methyl substitution in conferring selectivity for the 5-HT1A receptor over dopamine receptors. researchgate.netnih.gov

Table 2: Comparative Binding Affinities (Ki, nM) for Dopamine Receptors

| Compound | D1 Receptor Affinity | D2A Receptor Affinity |

|---|---|---|

| (R)-11-hydroxy-10-methylaporphine | Low (Micromolar) | Low (Micromolar) |

| (R)-11-hydroxyaporphine | Moderate Affinity | Moderate Affinity |

This table is interactive. Select a compound to see more details.

Dopamine (DA) Receptor System Interactions

Affinity and Selectivity for D1 and D2 Receptors

Research indicates that (R)-11-hydroxy-10-methylaporphine exhibits a low affinity for both dopamine D1 and D2A receptors, with binding affinities typically in the micromolar range. researchgate.netacs.orgnih.gov This suggests a relatively weak interaction with these primary dopamine receptor subtypes. Studies on various derivatives of (R)-11-hydroxy-10-methylaporphine, including those with different substituents at the C10 position, have consistently shown low affinities for both D1 and D2A receptors. researchgate.net

In contrast, the broader class of aporphines can exhibit a wide range of affinities and selectivities for dopamine receptors, which are highly dependent on their substitution patterns. For instance, the related compound (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine has demonstrated a higher affinity for D1 receptors (Ki = 46 nM) compared to D2 receptors (Ki = 235 nM), highlighting the significant role of substituents on the aporphine scaffold in determining dopamine receptor binding profiles. nih.gov

Table 1: Dopamine Receptor Binding Affinities of Selected Aporphine Derivatives

| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) |

|---|---|---|

| (R)-11-hydroxy-10-methylaporphine Derivatives | Low (micromolar) | Low (micromolar) |

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | 46 | 235 |

Data sourced from multiple in vitro studies.

Dopamine Agonist Properties

Despite its low affinity, there is evidence to suggest that this compound derivatives can possess dopamine agonist properties. Specifically, the N-propyl analogue of (R)-11-hydroxy-10-methylaporphine has been shown to exhibit weak dopamine receptor agonism. acs.org The compound known as PM 1000, or 11-hydroxy-10-methylaporphine, has also been investigated for its potential as a dopamine agonist. researchgate.net This suggests that while the binding affinity may be low, the molecule is capable of activating dopamine receptors to some extent, albeit weakly. The agonist or antagonist nature of aporphines can be influenced by the presence or absence of specific functional groups, such as a hydroxy group at the C-10 position. researchgate.net

Role of Structural Features in Dopamine Receptor Binding

The specific structural characteristics of the aporphine skeleton are critical determinants of its interaction with dopamine receptors. For (R)-11-hydroxy-10-methylaporphine, the methyl group at the C-10 position is reportedly not well-accommodated by the binding site of the D2A receptor, which may contribute to its low affinity. nih.gov

Furthermore, structure-activity relationship (SAR) studies on the aporphine class have revealed several key features:

C-11 Hydroxy Group: Aporphines that possess a single hydroxy group at the C-11 position have been identified as antagonists at the D-1 receptor. researchgate.net

N-Alkyl Substituents: The nature of the substituent on the nitrogen atom significantly impacts affinity and selectivity for D1 versus D2 receptors. nih.gov

Stereochemistry: The (R)-enantiomers of aporphines generally exhibit a greater affinity for both D1 and D2 receptors compared to their (S)-counterparts. researchgate.net

Other Potential Receptor Interactions (e.g., Alpha-1 Adrenoceptors)

Beyond dopamine receptors, aporphine alkaloids have been shown to interact with other receptor systems, including alpha-adrenergic receptors. The stereochemistry of the aporphine molecule plays a crucial role in this selectivity. While (R)-isomers tend to have a preference for alpha-2 adrenoceptors, (S)-isomers are reported to be selective for alpha-1 adrenoceptors. researchgate.net

Some aporphine alkaloids, such as nantenine (B1222069), have demonstrated antagonist activity at α1A adrenoceptors with a Ki value of 2.1 μM. This indicates that, depending on its stereochemistry, this compound could potentially interact with alpha-1 adrenoceptors. The selective action of some aporphines, like (S)-boldine and (R)-apomorphine, at alpha-1 adrenoceptors has been documented. nih.gov

Intracellular Signaling Cascades Modulated by this compound

G-protein Coupled Receptor Signaling

Dopamine receptors, the primary targets of this compound, are members of the G-protein coupled receptor (GPCR) superfamily. scienceopen.commetu.edu.tr These receptors transduce extracellular signals into intracellular responses by activating heterotrimeric G-proteins. nih.gov The D1-like family of dopamine receptors (D1 and D5) typically couple to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP). metu.edu.trplos.org Conversely, the D2-like family (D2, D3, and D4) generally couple to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. metu.edu.trplos.org Given that this compound derivatives exhibit weak agonist activity at dopamine receptors, it is plausible that they can modulate these G-protein signaling cascades, though likely to a lesser extent than more potent agonists. However, specific studies detailing the direct effects of this compound on these downstream signaling pathways are not extensively documented in the reviewed literature.

β-Arrestin-2 Pathway Considerations in Research

Following agonist binding and G-protein activation, GPCRs are often phosphorylated, which promotes the binding of β-arrestin proteins. mdpi.com β-arrestin-2 plays a critical role in receptor desensitization by sterically hindering further G-protein coupling and by targeting the receptor for internalization. scienceopen.commdpi.com More recently, it has been established that β-arrestins can also act as signal transducers themselves, initiating G-protein-independent signaling cascades. mdpi.commdpi.com

The concept of "biased agonism" describes ligands that preferentially activate either the G-protein-dependent or the β-arrestin-dependent signaling pathway of a GPCR. mdpi.combiorxiv.org This has significant implications for drug development, as the therapeutic effects and side effects of a drug can be linked to these distinct pathways. mdpi.com While the interaction of various ligands with the β-arrestin-2 pathway at dopamine and other GPCRs is an active area of research, biorxiv.orgtranspopmed.org specific investigations into how this compound modulates β-arrestin-2 recruitment and signaling are not detailed in the available search results. Future research in this area would be crucial to fully understand the complete pharmacological profile of this compound.

Mechanistic Insights from Molecular Modeling Studies

Molecular modeling has provided a virtual window into the atomic-level interactions between this compound and its primary biological target, the 5-HT1A receptor, as well as offering explanations for its lower affinity for other receptors like the dopamine D2 receptor.

Ligand-Receptor Docking and Binding Site Analysis

At the heart of this compound's selective action lies the specific architecture of the 5-HT1A receptor's binding pocket. researchgate.netresearchgate.netnih.gov Ligand-receptor docking simulations have consistently highlighted the critical role of two key functional groups on the this compound molecule: the C11-hydroxyl group and the C10-methyl group. researchgate.net

The C11-hydroxyl group is proposed to form a crucial hydrogen bond with a serine residue, specifically Ser198, located in the fifth transmembrane helix of the 5-HT1A receptor. researchgate.net This interaction serves as a vital anchor point for the ligand within the binding site. Interestingly, a similar interaction is predicted for the dopamine D2 receptor, where the C11-hydroxyl group is thought to form a hydrogen bond with Ser193. researchgate.net

The key to the remarkable selectivity of (R)-11-hydroxy-10-methylaporphine for the 5-HT1A receptor over the D2A receptor lies in the presence of a unique feature within the 5-HT1A binding site: a well-defined lipophilic "methyl pocket". researchgate.netnih.gov This hydrophobic pocket is perfectly sized and positioned to accommodate the C10-methyl group of the aporphine. researchgate.netnih.gov The absence of a corresponding pocket in the D2A receptor binding site results in a steric clash, which significantly hinders the binding of this compound. researchgate.netnih.gov This structural difference provides a clear molecular basis for the compound's high selectivity.

While the specific amino acid residues lining this "methyl pocket" have not been definitively enumerated in all studies, it is understood to be a hydrophobic region. One study on the 5-HT1A receptor has identified a hydrophobic pocket in proximity to the ligand-binding site composed of the aromatic amino acids Trp358, Phe361, and Tyr390. mdpi.com These residues could potentially contribute to the formation of the "methyl pocket" that accommodates the C10-methyl group of this compound.

The protonated nitrogen atom of the aporphine ring is another critical interaction point, forming an ionic bond with a conserved aspartate residue, Asp116, in the third transmembrane helix of the 5-HT1A receptor. unimore.it This interaction is a common feature for many aminergic G-protein coupled receptor ligands.

| Functional Group of Ligand | Interacting Residue(s) in 5-HT1A Receptor | Type of Interaction | Significance |

|---|---|---|---|

| C11-Hydroxyl | Ser198 | Hydrogen Bond | Anchors the ligand in the binding pocket. |

| C10-Methyl | Lipophilic "Methyl Pocket" (potentially involving Trp358, Phe361, Tyr390) | Hydrophobic Interaction | Crucial for high affinity and selectivity over D2A receptor. |

| Protonated Nitrogen | Asp116 | Ionic Bond | Essential for anchoring the ligand. |

Conformational Requirements for Receptor Recognition

The rigid, tetracyclic structure of the aporphine core is a fundamental determinant of its ability to bind to the 5-HT1A receptor. However, subtle conformational features are also critical for optimal receptor recognition and activation.

The stereochemistry at the C6a position is paramount. The (R)-enantiomer of 11-hydroxy-10-methylaporphine is a potent agonist, while the (S)-enantiomer acts as an antagonist at the 5-HT1A receptor. patsnap.com This stark difference in pharmacological activity underscores the precise three-dimensional orientation required for effective receptor interaction. The (R)-configuration correctly positions the key functional groups—the C11-hydroxyl, C10-methyl, and the protonated nitrogen—for optimal engagement with their respective binding partners within the receptor. researchgate.netnih.gov

Furthermore, the substitution pattern on the aporphine scaffold is highly constrained. Studies on various derivatives have shown that alterations to the C10 and C11 positions, or to the N-methyl group, generally lead to a significant decrease in affinity for the 5-HT1A receptor. acs.orgnih.gov For instance, replacing the C10-methyl group with larger or more electronically different substituents diminishes binding, reinforcing the importance of the specific fit into the "methyl pocket". acs.orgnih.gov Similarly, replacing the N-methyl group with larger alkyl groups also reduces affinity. acs.orgnih.gov

While the aporphine core is rigid, the N-methyl group possesses some conformational flexibility. Modeling studies suggest that for potent interaction, this group should be limited in size, with methyl or hydrogen being optimal. acs.orgnih.gov This indicates that the space around the nitrogen-binding region of the receptor is also sterically restricted.

| Structural Feature | Requirement for Optimal Activity | Rationale |

|---|---|---|

| Stereochemistry at C6a | (R)-configuration | Correctly orients key functional groups for binding and agonist activity. |

| C10 Substituent | Methyl group | Optimal fit into the hydrophobic "methyl pocket" of the 5-HT1A receptor. |

| C11 Substituent | Hydroxyl group | Forms a critical hydrogen bond with Ser198. |

| N-Substituent | Methyl or Hydrogen | Steric constraints in the nitrogen-binding region of the receptor. |

Structure Activity Relationship Sar Studies of 10 Methylaporphine and Its Analogues

Impact of Substituents on Receptor Affinity and Selectivity

The presence of a methyl group at the C-10 position of the aporphine (B1220529) scaffold is a critical determinant of its affinity and selectivity, particularly for serotonin (B10506) 5-HT1A receptors. Research indicates that the 10-methyl group in (R)-11-hydroxy-10-methylaporphine is responsible for its potent and selective agonist activity at the 5-HT1A receptor. researchgate.netnih.gov Molecular modeling studies suggest that this methyl group fits into a specific lipophilic pocket within the 5-HT1A receptor, an interaction that is not possible with the D2 dopamine (B1211576) receptor. researchgate.netnih.gov This specific interaction explains the high selectivity of the compound for the 5-HT1A receptor over the D2 receptor. researchgate.net

The removal of the C-10 methyl group leads to a significant decrease in 5-HT1A affinity, highlighting its importance. researchgate.net Furthermore, altering the C-10 substituent to groups with different steric or electronic properties compared to a methyl group also results in a marked reduction in 5-HT1A receptor affinity. acs.orgnih.gov The substitution pattern of a C10-methyl group in conjunction with a C11-hydroxy group and an N-methyl group appears to be optimal for potent interactions with 5-HT1A receptors. acs.orgresearchgate.net

Table 1: Effect of C-10 Substitution on Receptor Affinity

| Compound | C-10 Substituent | 5-HT1A Receptor Affinity (Ki, nM) | Dopamine D2 Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| (R)-11-hydroxy-10-methylaporphine | -CH₃ | High | Low | nih.gov |

| (R)-11-hydroxyaporphine | -H | Low | Moderate | nih.gov |

Significance of Hydroxyl Groups (e.g., C-11 Hydroxyl)

The hydroxyl group at the C-11 position is another crucial feature for the biological activity of 10-methylaporphine and its analogues. This hydroxyl group is involved in hydrogen bond interactions with serine residues (Ser198 and Ser193) in both the 5-HT1A and D2 receptors, respectively. researchgate.net The combination of a C-11 hydroxyl group and a C-10 methyl group is essential for high affinity at the 5-HT1A receptor. researchgate.net

Studies on various aporphine analogues have demonstrated that the presence and position of hydroxyl groups significantly influence receptor affinity and selectivity. For instance, in a series of N-alkyl-11-hydroxy-2-methoxynoraporphines, the 11-monohydroxy substitution pattern was found to be important for D2 receptor affinity. researchgate.net The agonist or antagonist activity of an aporphine can be determined by the presence or absence of a hydroxyl group at the C-10 position. researchgate.net Furthermore, the presence of a hydroxyl group at C-8, in conjunction with a carbonyl group at C-7, has been noted in cytotoxic aporphine alkaloids. mdpi.com

Modifications to the nitrogen atom at the N-6 position of the aporphine ring system have profound effects on receptor affinity and selectivity. The basicity of the nitrogen atom is critical, as a protonated N-6 is believed to form a hydrogen bond with an aspartate residue in the binding pocket of receptors like the 5-HT2A receptor. nih.gov

For dopamine receptors, the nature of the N-alkyl substituent can determine the selectivity between D1 and D2 subtypes. For example, N-methyl congeners of 2-methoxy-11-hydroxy-aporphine show higher affinity for D1 receptors, while N-n-propyl substitution leads to higher D2 affinity and selectivity. researchgate.net Generally, N-propyl, N-ethyl, N-allyl, and N-cyclopropylmethyl substitutions can enhance D2 receptor affinity. researchgate.netnih.gov However, bulky or highly electronegative N-substituents, such as N-isopropyl, N-isobutyl, or N-trifluoroethyl, tend to decrease affinity, likely due to steric hindrance or reduced basicity of the nitrogen atom. nih.gov In the context of 5-HT1A receptor interactions, replacing the N-methyl group with a hydrogen or a larger N-alkyl group, like N-propyl, leads to a significant decrease in affinity. acs.orgnih.gov

Table 2: Influence of N-Substitution on Dopamine Receptor Affinity

| Compound Base Structure | N-Substituent | D1 Affinity (Ki, nM) | D2 Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| (R)-(-)-2-methoxy-11-hydroxy-noraporphine | -CH₃ | 46 | 235 | researchgate.net |

| (R)-(-)-2-methoxy-11-hydroxy-noraporphine | -CH₂CH₂CH₃ | 1690 | 44 | researchgate.net |

Influence of A-Ring Substitution Patterns

The substitution pattern on the A-ring of the aporphine nucleus plays a significant role in modulating receptor affinity and selectivity. For 5-HT2A receptor antagonists, a variety of substituents on the A-ring are tolerated and can even enhance potency. nih.gov For instance, C1 alkoxy substituents have been shown to be beneficial for 5-HT2A receptor affinity. researchgate.net Small alkoxy groups at the C2 position can also improve 5-HT2A antagonist activity. nih.gov

The stereochemistry of the aporphine core, particularly at the C-6a carbon, is a critical factor influencing biological activity. The (R) and (S) enantiomers of aporphine alkaloids often exhibit different affinities and efficacies at various receptors. For instance, the selective and pronounced serotonergic effects of (R)-11-hydroxy-10-methylaporphine are specific to the (R)-enantiomer. nih.gov

In the case of nantenine (B1222069) analogues, the chiral center was found not to be critical for 5-HT2A antagonism, although the (S) enantiomer showed slightly higher potency. nih.gov However, for dopamine receptor interactions, the stereochemistry is often crucial. For example, the (R)-enantiomers of N-substituted norapomorphines generally exhibit higher affinity for D2 receptors. nih.gov The differential activity of enantiomers underscores the three-dimensional nature of the ligand-receptor interaction and the importance of a precise spatial arrangement of key functional groups for optimal binding.

Computational and Chemoinformatic Approaches to SAR

Computational modeling and chemoinformatic tools have become indispensable in understanding the structure-activity relationships of this compound and its analogues. These methods provide insights into the molecular interactions between ligands and their receptor targets, helping to rationalize observed pharmacological data and guide the design of new compounds.

Homology-based receptor models of the 5-HT1A and D2A receptors have been used to explain the differences in pharmacological profiles between (R)-11-hydroxyaporphine and (R)-11-hydroxy-10-methylaporphine. nih.gov These models revealed a lipophilic pocket in the 5-HT1A receptor that accommodates the C10-methyl group, explaining its high selectivity. researchgate.netnih.gov A "methyl pocket" in the 5-HT1A receptor binding site has been proposed based on these modeling studies. acs.orgnih.gov

Molecular docking studies have also been employed to understand the improved antagonist activity of C3-halogenated aporphines at the 5-HT2A receptor, suggesting that favorable interactions between the C3 halogen and specific fluorine residues (F339 and/or F340) may be responsible. nih.gov Furthermore, computational techniques are used to predict the binding affinities of aporphine alkaloids against various targets, aiding in the identification of promising lead compounds. arocjournal.com These in silico approaches, combined with experimental data, provide a powerful platform for exploring the chemical space of aporphine alkaloids and accelerating the discovery of novel therapeutic agents. acs.orgmdpi.com

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For aporphine alkaloids, including derivatives of this compound, QSAR models have been instrumental in predicting biological activities and guiding the synthesis of new, more effective molecules.

Research in this area has often focused on the broader class of aporphine alkaloids, with findings that are applicable to this compound. For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been applied to azaoxoisoaporphine, oxoaporphine, and oxoisoaporphine derivatives to understand their inhibitory activities against enzymes like acetylcholinesterase (AChE). These studies generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic charges are favorable or unfavorable for activity, thus providing a predictive model for the design of new inhibitors. One such study on azaoxoisoaporphine derivatives resulted in a reliable CoMFA model that provided key insights into the structural requirements for anti-AChE activity. acs.org

The key parameters often identified in QSAR analyses of aporphine analogues include lipophilicity and the spatial arrangement of substituents. For example, in a study of diclofenac (B195802) analogues, which, while not aporphines, demonstrates the principle, QSAR analysis revealed that lipophilicity and the angle of twist between two phenyl rings were crucial for anti-inflammatory activity. mdpi.com For aporphines, substitutions on the A and D rings, such as methoxy (B1213986) and hydroxyl groups, have been shown to be significant for various biological activities. mdpi.com Specifically, the presence of methoxyl or hydroxyl groups at positions C1, C2, C9, and/or C10 is considered important for activities related to metabolic syndrome. mdpi.com

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles derived from studies on closely related aporphine alkaloids provide a strong basis for predicting its behavior and for designing new analogues. The general findings from these studies can be summarized in the following table, which outlines the influence of various structural modifications on the activity of the aporphine scaffold.

| Structural Modification | Observed Effect on Activity | Relevant Findings from Studies on Aporphine Analogues |

| Substituents on Ring A (C1, C2) | Critical for various biological activities. | The presence of a 1,2-methylenedioxy group or methoxy/hydroxyl groups at C1 and C2 is often associated with enhanced cytotoxic and antiarrhythmic activities. researchgate.netnih.gov |

| Substituents on Ring D (C9, C10, C11) | Significantly influences potency and selectivity. | A methoxy group at C10 is a common feature in many biologically active aporphines. mdpi.comresearchgate.net The substitution pattern at C10 and C11 is crucial for interaction with serotonin receptors, with a C10-methyl and a C11-hydroxy group appearing optimal for potent 5-HT1A receptor interaction. acs.org Introduction of nitrogen-containing substituents at C10 can modulate selectivity between different serotonin and dopamine receptor subtypes. nih.govnih.govnih.gov |

| N-alkylation on Ring B | Modulates hydrophilicity and receptor selectivity. | N-methylation (quaternization) can increase hydrophilicity and has been shown to impact antiarrhythmic activity and central nervous system toxicity. researchgate.net The size of the N-alkyl group can influence selectivity between serotonin receptor subtypes. nih.gov |

| Stereochemistry at C6a | Can be crucial for activity. | The levorotatory (S) configuration at position 6a is often associated with higher activity for certain biological targets. researchgate.net |

| Planarity of the Ring System | Affects cytotoxic activity. | Increased planarity of the aromatic ring system, as seen in oxoaporphines, can enhance cytotoxic effects. semanticscholar.org |

Molecular Design Principles Based on Aporphine SAR

The collective knowledge from SAR and QSAR studies on aporphine alkaloids has given rise to a set of molecular design principles. These principles guide medicinal chemists in the strategic modification of the aporphine scaffold to develop new therapeutic agents. The aporphine structure is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, particularly within the central nervous system. nih.gov

One of the primary goals of molecular design is to achieve selectivity for a specific biological target while minimizing off-target effects. This is often accomplished by making subtle structural changes to the lead compound. For this compound analogues, the following design principles, derived from broader aporphine SAR, are particularly relevant:

Targeting Receptor Subtypes: The substitution pattern on the D-ring is a key determinant of selectivity. For instance, to design selective 5-HT1A receptor agonists based on the this compound scaffold, maintaining a methyl group at C10 and a hydroxyl group at C11 is a promising strategy. acs.org Conversely, introducing different nitrogen-containing functionalities at C10 can shift the selectivity towards other serotonin receptors like 5-HT7A. nih.govnih.gov

Enhancing Potency through Specific Interactions: Molecular modeling and docking studies can reveal key interactions between the ligand and the receptor's binding pocket. For the 5-HT1A receptor, a "methyl pocket" has been proposed, suggesting that the C10-methyl group of compounds like this compound fits into this specific pocket, contributing to its high affinity. acs.org This knowledge allows for the design of analogues that can better exploit this interaction.

Fragment-Based Design: This approach involves identifying key structural fragments responsible for binding and activity. In the context of aporphines, the core scaffold can be decorated with different functional groups at specific positions (e.g., C1, C10, N6) to optimize interactions with the target. acs.org For example, attaching different alkyl or aryl groups to the nitrogen at position 10 has been explored to create novel ligands with altered receptor affinity profiles. nih.govnih.govnih.gov

The following table summarizes key molecular design principles based on the SAR of aporphine alkaloids, which are applicable to the design of novel this compound analogues.

| Design Principle | Rationale based on Aporphine SAR | Example Application |

| Optimize D-Ring Substitution for Selectivity | The size, electronics, and hydrogen-bonding capacity of substituents at C10 and C11 strongly influence affinity and selectivity for different G-protein coupled receptors (GPCRs). | Introduction of various nitrogen-containing moieties at C10 to shift selectivity between dopamine and serotonin receptor subtypes. nih.govnih.govnih.gov |

| Fine-tune N-Alkyl Substituent | The nature of the substituent on the nitrogen atom of the B-ring affects both potency and selectivity, likely by influencing interactions within the receptor binding site and altering the molecule's overall physicochemical properties. | Varying the N-alkyl group from methyl to propyl can reverse selectivity between 5-HT1A and 5-HT7A receptors. nih.gov |

| Exploit Specific Receptor Pockets | Computational models can identify specific pockets within a receptor's binding site that can accommodate certain functional groups, leading to enhanced affinity. | The proposed "methyl pocket" in the 5-HT1A receptor suggests that the C10-methyl group is a key feature for high-affinity binding. acs.org |

| Maintain or Modify the A-Ring Substitution Pattern | Substituents on the A-ring (C1, C2) are often crucial for maintaining a baseline level of activity at various targets. | The 1,2-dioxygenated pattern (either as methoxy or methylenedioxy) is a common feature in many active aporphines. researchgate.netnih.gov |

| Consider Stereochemistry | The three-dimensional arrangement of atoms is critical for receptor binding. | The (R)-enantiomer of aporphines often exhibits higher affinity for certain CNS receptors compared to the (S)-enantiomer. acs.org |

By applying these principles, researchers can systematically modify the this compound structure to develop new chemical entities with improved therapeutic potential.

Pre Clinical Investigations of 10 Methylaporphine Mechanism Focused Studies

In Vitro Cellular and Tissue-Based Assays

Receptor Binding Assays in Mammalian Tissues (e.g., Rat Forebrain)

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a compound for a specific receptor. sygnaturediscovery.com These assays often utilize radiolabeled ligands to quantify the binding of a test compound to receptors in tissue preparations, such as those from the rat forebrain. sygnaturediscovery.comumich.edu The affinity is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. giffordbioscience.com

Studies on 10-methylaporphine and its derivatives have revealed significant interactions with serotonin (B10506) and dopamine (B1211576) receptors in rat forebrain tissue. Specifically, several N-substituted-11-hydroxy-10-methylaporphines have demonstrated moderate to high affinity for 5-HT1A receptors, while showing low affinity for dopamine D1 and D2 receptors. researchgate.netnih.gov For instance, the enantiomers of 11-hydroxy-10-methylaporphine (B1230599) both exhibit strong binding to 5-HT1A receptors in rat forebrain membrane tissue. nih.gov

The following table summarizes the binding affinities of selected aporphine (B1220529) derivatives at various receptors in rat forebrain tissue.

| Compound | Receptor | Binding Affinity (Ki, nM) |

| (R)-(-)-N-methyl-10-hydroxymethyl-11-hydroxyaporphine | 5-HT1A | High |

| 1,2,10-trisubstituted aporphine 49 | D1 | 58 |

| 1,2,10-trisubstituted aporphine 49 | 5-HT2A | 1272 |

| 1,2,10-trisubstituted aporphine 49 | D2 | 854 |

| Data sourced from multiple studies. researchgate.netnih.govacs.org |

Functional Assays in Isolated Tissue Preparations (e.g., Guinea Pig Ileum)

Functional assays in isolated tissues, such as the guinea pig ileum, provide insights into the physiological response elicited by a compound. nih.govnorecopa.no These assays measure the functional consequences of receptor binding, such as muscle contraction or relaxation. nih.gov

In the context of this compound derivatives, studies using the guinea pig ileum preparation have been crucial in distinguishing the functional activity of enantiomers. For example, while both enantiomers of 11-hydroxy-10-methylaporphine bind strongly to 5-HT1A receptors, their effects in the guinea pig ileum are opposing. The (R)-enantiomer acts as an agonist, causing a physiological response, whereas the (S)-enantiomer exhibits no agonist activity and instead blocks the effects of the (R)-enantiomer and other 5-HT1A agonists. nih.gov This demonstrates a rare case of enantiomers displaying opposite pharmacological effects at the same receptor. nih.gov

Functional assays on the guinea pig ileum are also used to characterize other receptor systems. For instance, the tissue contains functional mu- and kappa-opioid receptors, and specific experimental setups can be used to study ligands that interact with these receptors. nih.gov Similarly, the roles of muscarinic M2 and M3 receptors in mediating contraction and modulating sympathetic control of ileal motility have been investigated using this preparation. nih.gov

Cellular Models for Investigating Intracellular Signaling

Cellular models are instrumental in dissecting the intracellular signaling pathways activated by a compound following receptor binding. These models allow researchers to study downstream events such as G-protein activation, second messenger production (e.g., cAMP), and protein phosphorylation cascades. biologists.comresed.es

The investigation of opioid receptor signaling, for which some aporphine derivatives show affinity, provides a relevant example. Opioid receptors, upon activation, can trigger multiple intracellular pathways. resed.es For instance, conventional opioids binding to the µ-opioid receptor (MOR) activate both G-protein signaling, which mediates analgesia, and the β-arrestin-2 pathway, which is associated with adverse effects like respiratory depression. resed.es

Cellular models have been used to identify compounds with "biased signaling," which preferentially activate one pathway over another. resed.es This approach aims to develop drugs with improved therapeutic profiles. For example, studies in cell lines have been crucial in characterizing compounds that selectively engage G-protein signaling while limiting β-arrestin-2 recruitment. resed.esnih.gov Furthermore, research has shown that the phosphorylation of the MOR at specific residues, such as Tyr336 by Src kinase, can modulate downstream signaling and is implicated in phenomena like opiate withdrawal. embopress.org

Techniques like thermal proteome profiling in human cell lines are also being employed to identify the molecular targets of drugs and understand their mechanism of action at a cellular level. biorxiv.org

Cytotoxicity Research in Cancer Cell Lines (Mechanistic Exclusion of Safety/Toxicity focus)

Cytotoxicity assays in cancer cell lines are utilized to understand the mechanisms by which a compound may inhibit cell proliferation or induce cell death, excluding a primary focus on safety or toxicity. brieflands.commdpi.com These studies can reveal potential anti-cancer mechanisms of action. brieflands.com

While specific cytotoxicity data for this compound itself is not detailed in the provided search results, the methodologies are well-established. Researchers typically use a panel of human cancer cell lines, such as those from breast (e.g., MCF-7, MDA-MB-231), colon (e.g., SW742, HCT116), or liver (e.g., HepG2), to assess the anti-proliferative effects of a compound. brieflands.commdpi.comscielo.org.mx

The IC50 value, which is the concentration of a compound required to inhibit cell growth by 50%, is a common metric derived from these assays. nih.gov For example, a study on thienopyrimidine derivatives reported IC50 values against the MCF-7 breast cancer cell line, indicating their cytotoxic potential. mdpi.com The choice of solvent for dissolving the test compounds is critical, as solvents like DMSO, ethanol, and methanol (B129727) can have their own cytotoxic effects at certain concentrations. bmrat.org

In Vivo Pharmacological Models (Mechanistic Studies in Animal Models)

Neuropharmacological Effect Characterization

Animal models are essential for characterizing the in vivo neuropharmacological effects of compounds and understanding their mechanisms of action within a complex biological system. scielo.brnih.gov These models can help predict a compound's potential therapeutic efficacy and side effects. scielo.br

While specific in vivo studies focusing solely on the neuropharmacological mechanism of this compound were not extensively detailed in the search results, the general approaches are well-documented. For instance, derivatives of this compound have been investigated for their effects on the central nervous system. researchgate.net The enantiomers of 11-hydroxy-10-methylaporphine, which showed opposing actions in vitro, would be expected to have distinct behavioral effects in animal models due to their differential interactions with 5-HT1A receptors. nih.gov

Animal models for studying neuropsychiatric conditions often involve inducing specific behavioral changes in rodents through pharmacological or genetic interventions, which can then be reversed by test compounds. scielo.br For example, models of psychosis may involve the administration of drugs that interfere with dopamine, glutamate, or serotonin systems. scielo.br The neuropharmacological profile of a compound can be assessed through various behavioral tests, including spontaneous motor activity, conditioned avoidance response, and tests for catalepsy. scielo.brmdpi.com

Furthermore, in vivo models using neurotoxins like MPTP or 6-OHDA are employed to study neurodegenerative diseases such as Parkinson's disease, for which some aporphine compounds like apomorphine (B128758) are used as a treatment. nih.govacs.org These models help in understanding the disease pathology and in the preclinical evaluation of potential therapeutic agents. nih.gov

Studies in Rodent Models for Receptor Efficacy

Preclinical evaluation of this compound, specifically the (R)-11-hydroxy-10-methylaporphine enantiomer, in rodent models has centered on defining its binding affinity and selectivity for various neurotransmitter receptors. These investigations have consistently demonstrated that the compound is a potent and selective agonist for the serotonin 5-HT1A receptor, while exhibiting markedly lower affinity for dopamine D1 and D2A receptors. researchgate.netnih.govacs.org

In vitro binding assays using rat forebrain tissue have been instrumental in quantifying the receptor efficacy of this compound and its derivatives. researchgate.net Studies indicate that the specific chemical structure, notably the combination of a C10-methyl group, a C11-hydroxy group, and an N-methyl group, is optimal for this potent and selective interaction with 5-HT1A receptors. researchgate.netacs.org Any alterations, such as changing the C10-substituent's size or electronic properties, or substituting the N-methyl group, result in a significant decrease in affinity for the 5-HT1A receptor. acs.org

The selectivity of (R)-11-hydroxy-10-methylaporphine is a key finding from these rodent model studies. While many aporphine alkaloids are recognized for their interaction with dopamine receptors, this particular compound shows only micromolar affinity for D1 and D2A receptors, distinguishing it as a selective serotonergic agent. researchgate.netacs.org This selectivity is attributed to the C10-methyl group, which modeling studies suggest is well-accommodated by a specific lipophilic pocket within the 5-HT1A receptor binding site, a feature not present in the D2A receptor model. nih.govresearchgate.net

Investigation of Specific Behavioral Phenotypes (Mechanistic, not therapeutic outcome)

The potent 5-HT1A receptor agonism of this compound is linked to specific, measurable behavioral phenotypes in rodent models that serve as indicators of receptor engagement. These mechanistic studies focus on behaviors directly modulated by the 5-HT1A receptor system, rather than complex therapeutic outcomes.

One of the most well-characterized behavioral phenotypes associated with 5-HT1A receptor activation in rodents is hypothermia. mdpi.com The administration of 5-HT1A agonists, such as 8-OH-DPAT, reliably induces a dose-dependent decrease in core body temperature in both rats and mice. mdpi.com This response is centrally mediated and can be blocked by selective 5-HT1A antagonists, confirming the mechanism of action. mdpi.com Studies with other 5-HT1A agonists have consistently shown this effect, establishing it as a reliable in vivo bioassay for 5-HT1A receptor engagement. nih.govnih.gov Given its profile as a potent 5-HT1A agonist, (R)-11-hydroxy-10-methylaporphine is predicted to produce a similar hypothermic response in rodents.

Another set of mechanistic behaviors falls under the "5-HT behavioral syndrome" or "serotonin syndrome". researchgate.net This syndrome is characterized by a constellation of observable behaviors in rats following the administration of serotonin agonists. researchgate.net These include resting tremor, forepaw treading, head weaving, and flat body posture. The intensity and presence of these specific behaviors are directly correlated with the degree of serotonin receptor activation. While the full syndrome involves multiple 5-HT receptor subtypes, specific components are strongly linked to 5-HT1A receptor stimulation.

Analysis of Receptor-Mediated Responses in Live Systems

Beyond behavioral observation, preclinical studies in live rodent systems have analyzed the direct physiological and neurochemical consequences of this compound's interaction with its target receptor. These investigations provide direct evidence of receptor-mediated responses in vivo.

In vivo evaluations have confirmed that derivatives of (R)-11-hydroxy-10-methylaporphine act as agonists at 5-HT1A receptors. acs.org One powerful technique used to assess receptor-mediated responses is in vivo microdialysis. This method allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals. As 5-HT1A receptors function as both postsynaptic receptors and as presynaptic autoreceptors that inhibit serotonin synthesis and release, a potent agonist like this compound would be expected to decrease extracellular serotonin levels in brain regions such as the hippocampus and raphe nuclei. nih.govnih.gov

Electrophysiological studies in live rats provide further insight into receptor-mediated responses. The application of 5-HT1A agonists has been shown to suppress the firing rate of pyramidal neurons in the hippocampus and of serotonin neurons themselves in the dorsal raphe nucleus. nih.gov This inhibitory effect is a direct consequence of the activation of 5-HT1A receptors, which are G-protein coupled receptors that lead to neuronal hyperpolarization. nih.gov Ergotamine, for example, was shown to act as a full agonist at 5-HT1A autoreceptors, suppressing neuronal firing activity. nih.gov

Furthermore, the functionality of this compound as a 5-HT1A agonist has been leveraged in advanced in vivo imaging techniques. The radiolabeled version of the compound, ¹¹C-11-hydroxy-10-methylaporphine ([¹¹C]MHA), has been developed as a positron emission tomography (PET) tracer. unc.edu Agonist radioligands like [¹¹C]MHA are valuable because they preferentially bind to the high-affinity state of the receptor, which is the functional state coupled to G-proteins. unc.edu This allows for the in vivo quantification and visualization of functional 5-HT1A receptors in the living brain, providing a direct measure of receptor availability and engagement. unc.edu

Analytical Methodologies in 10 Methylaporphine Research

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are indispensable tools in the research of aporphine (B1220529) alkaloids, including 10-Methylaporphine. They are employed for the separation of the target compound from starting materials, by-products, and other impurities, as well as for assessing the purity of the final product. mdpi.com The choice of technique often depends on the scale of the separation and the required purity level.

Column Chromatography: For larger-scale purification, particularly during process development and scale-up, column chromatography is a fundamental technique. journalagent.com It is often used after an initial work-up procedure to separate the desired product from a complex mixture. For instance, in the synthesis of related aporphine structures, flash chromatography using a silica (B1680970) gel stationary phase with a mobile phase like chloroform (B151607) and methanol (B129727) is a common practice. publish.csiro.au

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and widely used method for monitoring the progress of chemical reactions and for the preliminary assessment of sample purity. mdpi.com Different stationary phases, such as silica gel or alumina (B75360) plates, can be used. The choice of the mobile phase is critical for achieving good separation; for related alkaloids, mixtures like n-hexane-ethyl acetate-glacial acetic acid have been utilized. mdpi.com Visualization is typically achieved under UV light or by using staining reagents.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both the final purity assessment and isolation (preparative HPLC) of compounds like this compound. journalagent.comnih.gov Reversed-phase (RP) HPLC is particularly common, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. nih.gov Purity is often determined by calculating the peak area percentage of the analyte in the chromatogram. For related opiates, HPLC analysis has confirmed purities greater than 99%. mdpi.com The selection of detectors, such as Diode Array Detectors (DAD), allows for the simultaneous acquisition of spectral data to aid in peak identification and purity verification. nih.gov

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Chloroform:Methanol (17:3) publish.csiro.au | Preparative isolation and purification journalagent.com |

| Thin-Layer Chromatography (TLC) | Silica Gel 60F254mdpi.com | n-hexane:ethyl acetate:glacial acetic acid (36:12:2 v/v/v) mdpi.com | Reaction monitoring, purity screening mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 mdpi.com | Acetonitrile and 0.1% Formic Acid in Water (Gradient) frontiersin.org | High-resolution purity assessment and quantification nih.govmdpi.com |

Spectroscopic Characterization of this compound and its Derivatives

Once isolated, the definitive identification and structural elucidation of this compound and its derivatives are accomplished using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the precise molecular structure.

¹H-NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For related aporphine alkaloids, characteristic signals appear in the aromatic region (for protons on the fused ring system) and the aliphatic region (for the N-methyl group and other protons on the saturated rings). mdpi.comscielo.br

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the molecular formula. When coupled with a chromatographic technique (e.g., GC-MS or LC-MS), it becomes a powerful tool for identifying components in a mixture. mdpi.comscielo.br The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information, often revealing characteristic losses of substituents from the parent ion. scielo.br

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For example, the presence of hydroxyl (-OH) groups and aromatic C-H bonds can be confirmed by characteristic absorption bands in the IR spectrum. publish.csiro.au

Quantitative Analysis for Research Purposes

For many research applications, such as pharmacokinetic studies or determining the concentration of a compound in a binding assay, accurate quantification is essential. Chromatographic methods, particularly when coupled with mass spectrometry, are the gold standard for quantitative analysis. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for measuring low concentrations of analytes in complex biological matrices. frontiersin.org The method involves separating the compound of interest using HPLC, followed by detection using a tandem mass spectrometer (often a triple quadrupole, QqQ). frontiersin.org Quantification is typically achieved by monitoring a specific precursor-to-product ion transition in multiple reaction monitoring (MRM) mode, which significantly reduces background noise and improves specificity. The method requires validation, which includes establishing linearity, limits of detection (LOD), limits of quantitation (LOQ), precision, and recovery. mdpi.com

| Parameter | Description | Example from Method Validation |

|---|---|---|

| Linearity (r²) | Measures how well the calibration curve fits the data points. | A coefficient of determination (r²) of ≥0.99 is typically considered good linearity. mdpi.com |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Calculated as 3.3 × (standard deviation of the y-intercept / slope of the regression equation). mdpi.com |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Calculated as 10 × (standard deviation of the y-intercept / slope of the regression equation). mdpi.com |

| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Often expressed as the relative standard deviation (RSD), with values <1.5% being excellent. mdpi.com |

Radioligand Synthesis and Applications in Receptor Studies

To investigate the interaction of this compound derivatives with specific neurotransmitter receptors, radiolabeled versions of the compounds are often synthesized. nih.gov These radioligands are crucial tools for in vitro binding assays and in vivo imaging techniques like Positron Emission Tomography (PET). nih.govfrontiersin.org

Radioligand Synthesis: The synthesis involves incorporating a radionuclide, such as carbon-11 (B1219553) (¹¹C) or tritium (B154650) (³H), into the molecule. For PET ligands, short-lived isotopes like ¹¹C are used. nih.gov A common strategy is the ¹¹C-methylation of a suitable N-desmethyl precursor using a radiolabeled methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov

Receptor Binding Assays: In vitro radioligand binding assays are used to determine the affinity of a compound for a specific receptor. These experiments typically involve incubating a radioligand with a tissue homogenate (containing the receptors) in the presence of varying concentrations of the unlabeled test compound (the "competitor"). The ability of the test compound to displace the radioligand from the receptor is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ value. This can then be converted to an affinity constant (Kᵢ).

Research on derivatives of (R)-11-hydroxy-10-methylaporphine has shown high affinity for serotonin (B10506) 5-HT₁ₐ receptors, with lower affinity for dopamine (B1211576) D₁ and D₂ₐ receptors. researchgate.net This selectivity is a key characteristic determined through these quantitative binding studies. For example, (R)-11-hydroxy-10-methylaporphine itself displays high affinity for the 5-HT₁ₐ receptor. researchgate.netacs.org

| Compound | Receptor | Affinity (Kᵢ, nM) |

|---|---|---|

| (R)-11-hydroxy-10-methylaporphine (Derivative of) | 5-HT1A | Moderate to High researchgate.net |

| (R)-11-hydroxy-10-methylaporphine (Derivative of) | Dopamine D1 | Low (Micromolar) researchgate.net |

| (R)-11-hydroxy-10-methylaporphine (Derivative of) | Dopamine D2A | Low (Micromolar) researchgate.net |

| (R)-(-)-N-methyl-10-hydroxymethyl-11-hydroxyaporphine | 5-HT1A | High researchgate.net |

Potential Research and Therapeutic Applications Mechanistic Perspective

Exploration of 10-Methylaporphine as a Pharmacological Probe

This compound serves as a valuable tool in pharmacological studies, enabling researchers to investigate the complex mechanisms of the dopaminergic and serotonergic systems. ontosight.airesearchgate.net

Tools for Dopaminergic System Research

While some aporphine (B1220529) alkaloids are primarily known for their potent effects on dopamine (B1211576) receptors, this compound and its derivatives have been instrumental in dissecting the nuanced roles of different receptor subtypes. researchgate.net For instance, studies on derivatives like (R)-11-hydroxy-10-methylaporphine have demonstrated low affinity for D1 and D2 dopamine receptors, which helps in selectively studying other receptor systems without significant dopaminergic interference. researchgate.net This selectivity makes such compounds excellent probes for exploring non-dopaminergic pathways that may be involved in neurological and psychiatric conditions. researchgate.net The aporphine structure itself is considered a "privileged scaffold," meaning it can be modified to create ligands that target specific receptors, aiding in the detailed mapping of the dopaminergic system. researchgate.net

Ligands for Serotonergic Receptor System Probing

This compound and its analogs have shown significant promise as ligands for probing the serotonin (B10506) (5-HT) receptor system. researchgate.net Research has revealed that specific substitutions on the aporphine ring can lead to high affinity and selectivity for certain 5-HT receptor subtypes. researchgate.net For example, (R)-11-hydroxy-10-methylaporphine has been identified as a potent and selective 5-HT1A receptor agonist. researchgate.netacs.org This specificity allows researchers to investigate the precise roles of the 5-HT1A receptor in various physiological and behavioral processes, including mood, anxiety, and cognition. researchgate.netnih.gov The ability to develop such selective ligands from the aporphine template underscores its importance in advancing our understanding of the serotonergic system's complexity. researchgate.net

Mechanistic Insights for Neurological Disorder Research

The interactions of this compound with dopamine and serotonin receptors provide a mechanistic basis for investigating its potential relevance to a range of neurological disorders. ontosight.aihopkinsmedicine.org

Implications for Dopamine-Related Conditions

Dopamine is a critical neurotransmitter implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. nih.govhealthdirect.gov.au Imbalances in dopamine neurotransmission are a key factor in the pathology of these conditions. nih.gov While this compound itself may have a lower affinity for dopamine receptors compared to other aporphines, its structural backbone is a foundation for designing compounds that can modulate the dopaminergic system. researchgate.netacs.org By creating derivatives that selectively target different dopamine receptor subtypes, researchers can explore the specific contributions of these receptors to disease states. acs.org This line of research could lead to the development of novel therapeutics for dopamine-related conditions with improved efficacy and fewer side effects. stanford.edu

Relevance to Serotonin-Related Neural Pathways

The serotonergic system is deeply involved in regulating mood, perception, and a wide array of behaviors, and its dysregulation is linked to conditions like depression, anxiety disorders, and obsessive-compulsive disorder. nih.govwikipedia.org The potent and selective agonist activity of compounds like (R)-11-hydroxy-10-methylaporphine at 5-HT1A receptors makes them highly relevant for studying these pathways. researchgate.net By using such compounds as research tools, scientists can elucidate how serotonin signaling through specific receptors influences neural circuits and behavior. columbiapsychiatry.org This knowledge is crucial for understanding the pathophysiology of serotonin-related disorders and for identifying new therapeutic targets within these complex neural pathways. nih.govfrontiersin.org

Preclinical Foundation for Novel Compound Design

The structure-activity relationship (SAR) studies of this compound and its analogs provide a strong preclinical foundation for the rational design of new therapeutic compounds. researchgate.net The aporphine scaffold is a versatile template that can be chemically modified to enhance affinity and selectivity for specific dopamine or serotonin receptor subtypes. researchgate.net For example, research has shown that the presence or absence of a hydroxyl group at the C-10 position can determine whether an aporphine acts as an agonist or antagonist. researchgate.net This detailed understanding of how chemical structure dictates pharmacological activity allows for the targeted design of molecules with desired therapeutic profiles. mdpi.comnih.gov This approach, moving from a natural product-inspired scaffold to highly specific ligands, is a powerful strategy in modern drug discovery for neurological and psychiatric disorders. acs.orgmdpi.com

Lead Compound Development